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3-(2H-indazol-3-ylformamido)propanoic acid

Cat. No.: B3374423
CAS No.: 1019110-35-0
M. Wt: 233.22 g/mol
InChI Key: WTVWOWGKQKGHJV-UHFFFAOYSA-N
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Description

Contextualization of the Indazole Scaffold in Chemical and Biomedical Research Paradigms

The indazole core is a key structural motif in a multitude of biologically active compounds. researchgate.netnih.gov This bicyclic system, consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, offers a versatile framework for the development of therapeutic agents. researchgate.netnih.gov

The first definition of indazole as a pyrazole ring fused with a benzene ring was provided by Emil Fischer. researchgate.net Since then, the chemistry of indazole has evolved significantly, with numerous synthetic methods being developed to create a wide array of derivatives. nih.gov Indazole can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole, with the 1H-form being the most thermodynamically stable. researchgate.netnih.gov The development of indazole-based drugs dates back to 1966 with the marketing of Benzydamine. researchgate.net Today, several indazole-containing drugs, such as Axitinib, Pazopanib, and Granisetron, are commercially successful. researchgate.net

Nitrogen-containing heterocycles, including indazole, are fundamental building blocks in medicinal chemistry. researchgate.net They are integral to the structure of many natural products and synthetic drugs. nih.gov The presence of nitrogen atoms in these cyclic structures allows for diverse intermolecular interactions, such as hydrogen bonding, which are crucial for binding to biological targets. Consequently, libraries of compounds containing these scaffolds are extensively used in high-throughput screening campaigns to identify new drug leads. researchgate.netnih.gov

Significance of the Formamido-Propanoic Acid Moiety in Molecular Design and Functionalization

The formamido-propanoic acid portion of the molecule plays a critical role in its potential biological activity and physicochemical properties. This moiety combines a carboxylic acid group with an amide linkage, both of which are significant in molecular design.

The carboxylic acid group is a common feature in many drugs and is often crucial for their biological activity. It can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets like enzymes and receptors. mdpi.com The acidic nature of this group allows it to exist in an ionized state at physiological pH, which can enhance water solubility and influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. biomedres.us The introduction of a carboxylic acid can transform a molecule into a prodrug, which is metabolized in the body to release the active compound. nih.gov

Overview of Academic Research Trajectories for 3-(2H-indazol-3-ylformamido)propanoic acid and Analogues

Direct academic research on this compound is limited. However, research on its analogues, such as 3-(1H-indazol-5-ylformamido)propanoic acid, indicates a growing interest in this class of compounds for pharmacological applications. Studies on these analogues suggest potential biological activities including enzyme inhibition and receptor binding. The indazole moiety is known to be a key pharmacophore in kinase inhibitors, which are a major class of anticancer drugs. Research on various propanoic acid derivatives has also shown a wide range of biological activities, including antimicrobial and anticancer properties. mdpi.commdpi.comnih.gov Therefore, the research trajectory for this compound is likely to be focused on exploring its potential as a therapeutic agent, leveraging the known biological activities of its constituent fragments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3O3 B3374423 3-(2H-indazol-3-ylformamido)propanoic acid CAS No. 1019110-35-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1H-indazole-3-carbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c15-9(16)5-6-12-11(17)10-7-3-1-2-4-8(7)13-14-10/h1-4H,5-6H2,(H,12,17)(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVWOWGKQKGHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401285962
Record name N-(2H-Indazol-3-ylcarbonyl)-β-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019110-35-0
Record name N-(2H-Indazol-3-ylcarbonyl)-β-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019110-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2H-Indazol-3-ylcarbonyl)-β-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of the 3 2h Indazol 3 Ylformamido Propanoic Acid Core

Established Synthetic Pathways for 3-(1H-indazole-3-carboxamido)propanoic acid

The synthesis of 3-(1H-indazole-3-carboxamido)propanoic acid is a multi-step process that hinges on the initial formation of the indazole ring, followed by functionalization at the C-3 position to introduce a carboxylic acid, and finally, coupling with the propanoic acid side chain.

Amide Coupling Approaches for Constructing the Carboxamido Linkage

The crucial step in assembling the target molecule is the formation of the amide bond between the 1H-indazole-3-carboxylic acid core and the amino group of a 3-aminopropanoic acid derivative (β-alanine). This transformation is typically achieved using standard peptide coupling reagents that activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Commonly employed methods involve the use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or (3-Dimethylaminopropyl)-ethyl-carbodiimide (EDC), often in conjunction with additives such as N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. derpharmachemica.com Another highly effective class of reagents are uronium or phosphonium (B103445) salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP). jocpr.com

For example, the synthesis of various 1H-indazole-3-carboxamides has been successfully carried out by reacting 1H-indazole-3-carboxylic acid with different amines in the presence of HATU and a non-nucleophilic base like Diisopropylethylamine (DIPEA) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF). jocpr.com A similar approach using EDC/HOBt is also well-established for creating such amide linkages. derpharmachemica.com The general reaction involves activating the indazole carboxylic acid with the coupling agent, followed by the addition of the amine component, typically an ester of β-alanine (e.g., ethyl 3-aminopropanoate) to prevent self-polymerization. The resulting ester is then hydrolyzed under basic or acidic conditions to yield the final propanoic acid product.

Table 1: Common Amide Coupling Reagents for Indazole-3-Carboxamide Synthesis
Coupling Reagent SystemBaseSolventTypical Reaction ConditionsReference
HATUDIPEADMFRoom Temperature, 2-6 h jocpr.com
EDC/HOBtTEADMFRoom Temperature, 4-6 h derpharmachemica.com
Acid ChlorideAmine (as base)DCM, Toluene0°C to Room Temperature acs.org
HATU/DIPEADIPEACH2Cl2Room Temperature, 24 h acs.org

Strategies for Indazole Ring Formation and Functionalization

The synthesis of the core 1H-indazole-3-carboxylic acid is a critical precursor step. Numerous methods exist for constructing the indazole ring system, often followed by regioselective functionalization at the C-3 position. nih.govcaribjscitech.com

A highly effective and frequently cited method for introducing the C-3 carboxyl group involves a directed metalation-carboxylation sequence. derpharmachemica.comresearchgate.net This process begins with the protection of the indazole nitrogen, commonly with a (2-trimethylsilyl)ethoxymethyl (SEM) group. The SEM-protected indazole then undergoes regioselective lithiation at the C-3 position using a strong base like n-butyllithium (n-BuLi) at low temperatures. The resulting C-3 lithium species is quenched with carbon dioxide (CO2) gas or dry ice to install the carboxylic acid group. Subsequent deprotection of the SEM group, often using tetrabutylammonium (B224687) fluoride (B91410) (TBAF), yields the desired 1H-indazole-3-carboxylic acid. derpharmachemica.com

Alternative routes to the indazole-3-carboxylic acid skeleton include:

The Reissert-Henze-type reaction: Involving the cyclization of o-nitro-α-cyanotoluene derivatives.

Cyclization of aryl hydrazones: A method starting from phenylhydrazine (B124118) and benzaldehyde (B42025) derivatives can be used to construct the indazole ring, which is then further functionalized. google.com

Diazotization of anthranilic acid derivatives: Substituted anthranilic acids or their amides can undergo diazotization followed by intramolecular cyclization to form the indazole ring. google.com

Synthesis of the Propanoic Acid Side Chain

The propanoic acid side chain is typically introduced as β-alanine or its ester derivative during the amide coupling step. β-Alanine and its simple esters are commercially available reagents. The synthesis of the side chain itself is straightforward. One common laboratory-scale synthesis involves the Michael addition of ammonia (B1221849) to acrylic acid or its esters.

Design and Synthesis of Structural Analogues and Derivatives

The 3-(1H-indazole-3-carboxamido)propanoic acid core can be systematically modified at three primary locations: the indazole ring, the amide linker, and the propanoic acid side chain, to explore structure-activity relationships.

Modifications on the Indazole Ring System (e.g., N-substitution, C-substitution at various positions)

The indazole scaffold offers multiple sites for substitution, allowing for the generation of diverse analogues.

N-Substitution: The nitrogen atoms of the indazole ring can be alkylated or arylated. N-alkylation of 1H-indazole with halo-esters typically yields a mixture of N-1 and N-2 isomers, with the N-1 isomer often being the major product. nih.gov The ratio of these isomers can be influenced by the choice of base, solvent, and counter-ion. For instance, selective N-1 substitution can be achieved under specific conditions. nih.govnih.gov These N-substituted indazole esters can then be hydrolyzed to the corresponding carboxylic acids and used to synthesize N-substituted analogues of the target molecule.

C-Substitution: The benzene (B151609) portion of the indazole ring can be substituted at positions 4, 5, 6, and 7. Syntheses often start from appropriately substituted precursors, such as substituted o-toluidines or anthranilic acids, which are then converted into the desired indazole ring. derpharmachemica.comgoogle.com This allows for the introduction of a wide array of functional groups, including halogens, alkyl, alkoxy, and nitro groups, onto the core structure.

Table 2: Examples of Synthesized Indazole Analogues with Ring Modifications
Modification TypePositionSubstituentSynthetic ApproachReference
N-SubstitutionN-1-(CH2)nCO2R (n=1-10)Alkylation of 1H-indazole with halo-esters nih.gov
N-SubstitutionN-1-(CH2)3-piperidineAlkylation of 1H-indazole-3-carboxamide nih.gov
C-SubstitutionC-5-CH3, -CF3From substituted 2-aminophenylacetate derivatives via diazotization google.com
C-SubstitutionC-6-ClFrom substituted 2-nitro-toluenes nih.gov
C-SubstitutionC-7-FFrom 2,3-difluorobenzoic acid via multi-step synthesis researchgate.net

Variations of the Carboxamido Linker and Propanoic Acid Chain

Chain Length Modification: The length of the aliphatic acid side chain can be readily altered. Instead of β-alanine, other ω-amino acids can be used in the amide coupling step. For example, coupling 1H-indazole-3-carboxylic acid with glycine (B1666218) would yield the corresponding acetic acid derivative, while using 4-aminobutanoic acid would result in a butanoic acid analogue. The synthesis of a homologous series of N-substituted indazoles with ester-containing side chains of varying lengths, -(CH2)nCO2R where n ranges from 0 to 10, has been reported, providing a direct pathway to such analogues. nih.gov

Linker Modification: The amide linker itself can be modified. One approach is to vary the substituent on the amide nitrogen. While the parent compound has a hydrogen atom, this position can be alkylated. acs.org A more significant modification involves replacing the entire amino acid portion. A wide variety of 1H-indazole-3-carboxamides have been synthesized by coupling 1H-indazole-3-carboxylic acid with a diverse library of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines. derpharmachemica.comresearchgate.netnih.gov For example, derivatives have been prepared using amines such as benzylamine, morpholine, and various substituted piperazines. derpharmachemica.com This effectively replaces the propanoic acid moiety with other functional groups, significantly altering the properties of the molecule while retaining the core indazole-3-carboxamide structure.

Diversification of the Propanoic Acid Moiety and its Terminal Group

The propanoic acid moiety of 3-(2H-indazol-3-ylformamido)propanoic acid is a key site for chemical modification, enabling the synthesis of a diverse library of derivatives. The terminal carboxylic acid group, in particular, serves as a versatile handle for introducing a range of functional groups, thereby altering the physicochemical properties of the parent molecule. Standard organic transformations can be employed to create esters, amides, hydrazides, and other related functionalities.

Analogous synthetic work on related heterocyclic propanoic acid derivatives provides a clear blueprint for these modifications. For instance, studies on quinolin-2-one propanoic acids have demonstrated the successful conversion of the terminal carboxylic acid into various derivatives. nih.gov The ester can be reacted with hydrazine (B178648) to yield the corresponding hydrazide, which can serve as a building block for further modifications. nih.gov Similarly, the carboxylic acid can be directly converted to amides using coupling agents or via an azide (B81097) intermediate. nih.gov

Further derivatization strategies can be inferred from research on other heterocyclic systems. For example, the synthesis of 3-phenyl-1H-indazole carboxamides highlights the importance of amide derivatives in medicinal chemistry. nih.gov The transformation of the carboxylic acid to the corresponding alcohol via reduction is also a feasible pathway, as demonstrated in the chemoselective reductions of hydroxyalkylindolyl acetic and propanoic acids. researchgate.net These transformations allow for fine-tuning of the molecule's properties.

The primary methods for diversifying the terminal group of the propanoic acid are summarized in the table below, with reaction types extrapolated from studies on analogous heterocyclic systems.

Table 1: Potential Derivatization of the Propanoic Acid Moiety

Starting Functional Group Reagents/Conditions Resulting Functional Group Analogous Reaction Reference
Carboxylic Acid Alcohol (e.g., Methanol, Ethanol), Acid Catalyst Ester nih.gov
Carboxylic Acid Amine, Coupling Agent (e.g., DCC) Amide nih.gov
Carboxylic Acid Thionyl chloride, then Amine Amide nih.gov
Ester Hydrazine Hydrate Hydrazide nih.gov
Carboxylic Acid Reducing Agent (e.g., LiAlH₄) Primary Alcohol researchgate.net

Green Chemistry Principles and Sustainable Synthetic Approaches in the Context of Indazole Chemistry

The synthesis of the indazole core, a critical component of the target molecule, has been a major focus for the application of green chemistry principles. benthamdirect.com The goal is to develop synthetic routes that are more efficient, use less hazardous materials, and are more environmentally benign than traditional methods. mdpi.com Recent advancements highlight the shift towards catalyst-based and sustainable energy-driven approaches. bohrium.com

A significant development in green indazole synthesis is the use of visible light in a photo-organic, metal-free deoxygenative cyclization of o-carbonyl azobenzene. rsc.org This method is noteworthy for its high yields, wide substrate scope, and avoidance of heavy metals and external hydrogen sources, aligning with several green chemistry principles. rsc.org

The use of non-traditional energy sources and benign catalysts is another cornerstone of green indazole synthesis. Researchers have reported the successful synthesis of 1H-indazoles using natural, biodegradable catalysts like lemon peel powder in conjunction with ultrasound irradiation. researchgate.net This approach offers good yields in short reaction times. Similarly, an eco-friendly grinding protocol using ammonium (B1175870) chloride as a mild acid in ethanol (B145695) provides a simple and efficient method for producing 1-H-indazole derivatives with high yields and short reaction times. samipubco.com These methods represent a move away from harsh solvents and energy-intensive refluxing conditions. mdpi.com

Catalyst-based strategies are central to modern, sustainable indazole synthesis. bohrium.com Both acid-base and transition-metal catalysts have been shown to improve the efficiency and selectivity of indazole formation, allowing for the creation of a wide range of derivatives. benthamdirect.combohrium.com The development of recyclable catalysts and reactions in green solvents like water or ethanol further enhances the sustainability of these processes. samipubco.com

Key green approaches applicable to indazole synthesis include:

Microwave-Assisted Synthesis: Reduces reaction times and often improves yields. mdpi.com

Ultrasound-Mediated Synthesis: Enhances reaction rates through acoustic cavitation. researchgate.netmdpi.com

Use of Green Catalysts: Employs biodegradable or recyclable catalysts, such as those derived from agro-waste or simple inorganic salts. researchgate.netsamipubco.com

Photocatalysis: Utilizes visible light as an energy source, often enabling metal-free transformations. rsc.org

Solvent-Free or Green Solvent Systems: Reduces or eliminates the use of volatile organic compounds by conducting reactions neat (grinding) or in environmentally friendly solvents like water or ethanol. samipubco.com

These sustainable methodologies provide a robust framework for the environmentally responsible production of this compound and related indazole-containing compounds.

Structure Activity Relationship Sar and Ligand Design Principles

Delineation of Key Structural Motifs for Molecular Recognition and Biological Interactions

Molecular recognition is dictated by the specific arrangement of functional groups that can engage with a target protein. The three primary components of 3-(2H-indazol-3-ylformamido)propanoic acid are all essential for its biological activity.

The indazole scaffold is a cornerstone of medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. nih.gov As a 10π electron aromatic system, the indazole ring possesses a unique electronic structure and chemical properties that make it a valuable fragment in drug design. researchgate.net This bicyclic system, composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a versatile pharmacophore that can engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.govmdpi.com The nitrogen atoms within the heterocycle can act as hydrogen bond acceptors or donors, contributing significantly to the binding affinity and specificity of the ligand. nih.gov The thermodynamic stability of the 1H-indazole tautomer over the 2H-form is a key consideration in its synthesis and interaction with targets. nih.gov In many kinase inhibitors, for example, the indazole core mimics the adenine (B156593) region of ATP, allowing it to fit into the ATP binding pocket and interact with key residues. nih.gov The ability of the indazole nucleus to serve as a structural motif in potent inhibitors across different target classes, such as kinases and calcium channels, highlights its high ligand efficiency. mdpi.comnih.gov

The linker connecting the core heterocycle to other pharmacophoric elements is critical for orienting the molecule correctly within a binding site. In the case of this compound, the formamido bridge (-CO-NH-) is analogous to the amide linker in indazole-3-carboxamides. Research on these related compounds has demonstrated that the specific regiochemistry of this linker is paramount for biological activity. nih.govnih.gov

A study on indazole-3-carboxamides as inhibitors of the calcium-release activated calcium (CRAC) channel found that the orientation of the amide bond was critical for efficacy. nih.gov Specifically, compounds with an indazole-3-carboxamide linkage (-CO-NH-Ar) were potent inhibitors, while their corresponding reverse amide isomers (-NH-CO-Ar) were inactive. nih.govnih.gov For example, the indazole-3-carboxamide derivative 12d was found to actively inhibit calcium influx with a sub-micromolar IC₅₀, whereas its reverse isomer 9c was inactive even at high concentrations. nih.govnih.gov This stark difference in activity underscores that the formamido bridge is not merely a spacer but plays a definitive role in establishing the correct geometry for productive interactions with the target, likely by positioning hydrogen bond donors and acceptors in a precise orientation required for high-affinity binding. nih.govresearchgate.net

The propanoic acid moiety serves as a crucial pharmacophoric element, particularly for engaging with specific amino acid residues in a target's active site. The carboxylic acid group is an essential feature in many well-known drug classes, such as non-steroidal anti-inflammatory drugs (NSAIDs) of the 2-arylpropionic acid type. nih.gov This functional group is capable of forming strong ionic interactions and hydrogen bonds, often with positively charged arginine residues or other polar residues like tyrosine within an enzyme's active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis of Related Indazole Derivatives

QSAR studies provide mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of new derivatives and for understanding the key physicochemical properties that drive potency. growingscience.com

Numerous QSAR studies have been successfully performed on various classes of indazole derivatives to guide the design of more potent molecules. nih.govnih.gov Both 2D and 3D QSAR models have been developed to predict the anticancer and anti-inflammatory activities of indazoles. growingscience.comgrowingscience.comresearchgate.net

In one study focusing on indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors, a 2D-QSAR model was generated using the Multiple Linear Regression (MLR) method. growingscience.com This model demonstrated high statistical significance, indicating its reliability for predicting the anticancer activity of new derivatives. growingscience.com Similarly, 3D-QSAR models, often employing methods like k-nearest neighbor (kNN), have been built to provide a three-dimensional perspective on the structural requirements for activity. growingscience.comnih.gov These models generate steric and electrostatic contour maps that visualize favorable and unfavorable regions around the ligand, offering a structural framework for designing new, more potent inhibitors. nih.gov The statistical quality of these models is rigorously validated using internal and external cross-validation techniques to ensure their predictive power. growingscience.comnih.gov

Table 1: Statistical Validation of Representative QSAR Models for Indazole Derivatives

Model TypeTarget/Activityr² (Correlation Coefficient)q² (Internal Cross-Validation)pred_r² (External Validation)Reference
2D-QSAR (MLR)TTK Inhibition0.95120.89980.8661 growingscience.com
2D-QSARSAH/MTAN Inhibition0.852N/A0.781 nih.gov
3D-QSAR (kNN)TTK InhibitionN/A0.9132N/A growingscience.com
2D-QSARAnti-inflammatory0.920.84N/A researchgate.net

This table presents statistical parameters for various QSAR models developed for indazole derivatives. r² indicates the goodness of fit, q² reflects the internal predictive ability, and pred_r² measures the predictive power on an external test set.

A key outcome of QSAR modeling is the identification of specific physicochemical descriptors that influence biological activity. nih.gov These descriptors quantify various properties of a molecule, such as its size, shape, electronic character, and hydrophobicity.

Studies on indazole derivatives have revealed that a combination of descriptors is often responsible for their biological effects. For instance, in a QSAR study on 5-substituted-1H-indazoles as GSK-3β inhibitors, both 2D and 3D models highlighted the importance of topological descriptors (e.g., T_C_N_5), SlogP (a measure of lipophilicity), and 3D descriptors related to electrostatic potential and hydrophobicity. researchgate.net For anti-inflammatory indazoles, descriptors like bromine count and hydrophilic area were found to negatively correlate with activity, providing clear guidance for future design. researchgate.net 3D-QSAR studies frequently show that steric and electrostatic fields are dominant factors, indicating that the size, shape, and charge distribution of substituents on the indazole ring are critical for binding affinity. nih.gov

Table 2: Key Physicochemical Descriptors in Indazole QSAR Models

Descriptor TypeSpecific Descriptor ExampleInfluence on Biological ActivityReference
ElectronicElectrostatic Potential (E_451)Governs binding affinity through charge-charge interactions. researchgate.net
HydrophobicitySlogPImpacts cell permeability and hydrophobic interactions in the binding pocket. researchgate.net
Steric/TopologicalT_C_N_5 (Topological descriptor)Relates molecular size and branching to activity. researchgate.net
StericSteric Fields (from 3D-QSAR)Defines the required shape and bulk of substituents for optimal fit. nih.gov
PhysicochemicalSA Hydrophilic AreaCan negatively correlate with activity, suggesting hydrophobicity is favored in certain regions. researchgate.net

This table lists key physicochemical descriptors identified in QSAR studies of indazole derivatives and their general role in influencing biological activity.

Principles of Rational Design for Optimizing Biological Potency and Target Selectivity

The rational design of indazole-based compounds, particularly those related to the this compound scaffold, is a nuanced process guided by systematic structure-activity relationship (SAR) studies. The goal is to optimize interactions with the biological target to enhance potency while minimizing off-target effects to improve selectivity. Key principles have emerged from research on various indazole-3-carboxamide derivatives targeting a range of proteins, including kinases and receptors.

A critical determinant of biological activity in the indazole-3-carboxamide series is the specific regiochemistry of the amide linker. nih.govnih.gov Studies on indazole derivatives as calcium-release activated calcium (CRAC) channel blockers revealed that compounds with a 'reversed' 3-carboxamide (-CO-NH-Ar) linkage exhibit potent inhibitory activity, while their corresponding 3-amido isomers (-NH-CO-Ar) are significantly less active or inactive. nih.govnih.gov This highlights the precise spatial arrangement required for effective binding within the target's active site.

The development of indazole derivatives as partial agonists for cannabinoid receptors (CBRs) illustrates another facet of rational design. By strategically modifying full agonists, it is possible to achieve a desired level of partial agonism, which can offer a better therapeutic window. rti.orgbohrium.comnih.gov This fine-tuning of efficacy is a key principle in designing safer and more effective therapeutic agents.

The following tables summarize key SAR findings for different series of indazole-3-carboxamide derivatives, illustrating the impact of structural modifications on biological activity.

Table 1: SAR of Indazole-3-Carboxamides as CRAC Channel Blockers

CompoundModificationIC50 (µM)Key FindingReference
9c Indazole-3-amido linkage (-NH-CO-Ar)>100The standard amide linkage results in inactivity. nih.gov
12d 'Reversed' Indazole-3-carboxamide linkage (-CO-NH-Ar)<1The reversed amide linkage is crucial for potent inhibition. nih.govnih.gov nih.govnih.gov
12g 3,5-difluoro-4-pyridyl substitution on amideWeakly activeSubstitution on the aryl moiety significantly impacts potency. nih.gov

Data sourced from studies on CRAC channel blockers.

Table 2: SAR of 1H-Indazole-3-Carboxamides as PAK1 Inhibitors

CompoundKey Structural FeaturesPAK1 IC50 (nM)SelectivityKey FindingReference
30l Hydrophobic ring in back pocket, hydrophilic group in solvent region9.8High selectivity against a panel of 29 kinasesThe combination of hydrophobic and hydrophilic substitutions is key for potency and selectivity. nih.gov

Data sourced from studies on PAK1 inhibitors.

Table 3: SAR of Indazole Derivatives as Cannabinoid Receptor Agonists

Compound SeriesModification StrategyEffect on ActivityKey FindingReference
Indole (B1671886) and Indazole-based SCRAsMethylation at the amide groupSignificant reduction in CBR affinity, more pronounced for CB1R than CB2RProvides an opportunity to develop CB2R-selective agonists. acs.org
Indazole Full AgonistsConversion to partial agonistsReduced efficacy (%Emax) with retained potency (EC50)Strategic modifications can tune the level of receptor activation, leading to potentially safer therapeutics. rti.orgbohrium.comnih.gov rti.orgbohrium.comnih.gov
Indole-3-carboxamide derivatives5F-MDMB-PICACB1/CB2 EC50 of 3.26/0.87 nMSmall structural changes can lead to large differences in activity. nih.gov nih.gov
Indazole-3-carboxamide derivativesADB-FUBINACACB1/CB2 EC50 of 0.69/0.59 nMDemonstrates high potency at both CB1 and CB2 receptors. nih.gov nih.gov

Data sourced from studies on cannabinoid receptor agonists.

Mechanistic Elucidation of Molecular and Cellular Interactions

Identification of Putative Biological Targets and Associated Pathways

Research into compounds with similar structural motifs provides a basis for identifying potential biological targets for 3-(2H-indazol-3-ylformamido)propanoic acid. These putative targets are primarily centered on enzymes and receptors involved in critical signaling pathways.

The indazole core is frequently explored for its kinase inhibition properties. As such, a primary area of investigation for this compound involves its potential to inhibit various protein kinases, which are crucial regulators of cellular processes. Preliminary assay recommendations for compounds of this class include screening against kinases such as EGFR (Epidermal Growth Factor Receptor) or proteases like caspase-3. While specific inhibitory data for this compound is not extensively published, related indazole-containing compounds have demonstrated activity as ATP-competitive inhibitors of targets like Platelet-Derived Growth Factor Receptor (PDGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fibroblast Growth Factor Receptor (FGFR). otavachemicals.com

Another significant area of interest is the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism that plays a role in immune tolerance. nih.govnih.gov Inhibition of IDO1 is a therapeutic strategy in oncology. nih.gov Natural and synthetic compounds containing indole (B1671886) or related heterocyclic systems have shown IDO1 inhibitory activity, suggesting that the indazole moiety of this compound could potentially interact with this enzyme. nih.gov

The following table presents IC50 and Ki values for other structurally related heterocyclic compounds against IDO1 to illustrate the type of data generated in enzyme inhibition studies. These are not values for this compound.

Table 1: Examples of IDO1 Inhibition by Other Compounds
Compound Type Target Inhibition Value Citation
Brassinin Indole Alkaloid IDO1 Ki = 97.7 µM nih.gov
PQA26 Indole-derived Alkaloid IDO1 IC50 = 32 µM nih.gov
3-Deazaguanine --- IDO1 Ki = 21.4 µM nih.gov
Berberine Isoquinoline Alkaloid IDO1 IC50 = 9.3 µM nih.gov
Cinnabarinic acid Phenoxazinone IDO1 IC50 = 0.46 µM nih.gov

The propanoic acid component of the molecule suggests potential interactions with various receptor types. Propanoic acid derivatives have been investigated as ligands for G-protein coupled receptors (GPCRs), such as prostaglandin (B15479496) E (EP) receptors, and ionotropic glutamate (B1630785) receptors, including AMPA and Kainate receptors. nih.govunisi.itwikipedia.orgnih.gov For instance, different propanoic acid analogs have been synthesized and evaluated as potent and selective antagonists for the EP3 receptor. nih.gov

Furthermore, the indazole structure may participate in modulating protein-protein interactions (PPIs). nih.govnih.gov The disruption or stabilization of PPIs is an emerging therapeutic strategy. While direct evidence for this compound as a PPI modulator is pending, its structural elements are consistent with scaffolds used in this area of research.

Biochemical Characterization of Target Engagement

To validate the interaction between this compound and its putative targets, various biochemical and biophysical methods are employed.

Quantitative assessment of the compound's affinity and inhibitory potency against its targets is crucial. Standard in vitro assays are used to determine key kinetic parameters. These include the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce enzyme activity by 50%, and the dissociation constant (Kd) or inhibition constant (Ki), which reflect the binding affinity of the compound to its target. moldb.com For example, studies on related kinase inhibitors precisely determine IC50 values to establish potency and selectivity. otavachemicals.com

The following table provides examples of kinetic data for a different indazole-containing kinase inhibitor, SU 6668, to illustrate the data obtained from in vitro assays. These are not values for this compound.

Table 2: Example of Kinase Inhibition Profile for SU 6668
Target Kinase Inhibition Value (IC50) Citation
PDGFRβ 0.06 µM otavachemicals.com
VEGFR2 2.43 µM otavachemicals.com
FGFR1 3.04 µM otavachemicals.com
EGFR > 100 µM otavachemicals.com

To confirm direct binding and understand the thermodynamics of the interaction, biophysical techniques are recommended. Surface Plasmon Resonance (SPR) can be used to measure the kinetics of binding and dissociation in real-time, while Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the interaction, including binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). These orthogonal assays are critical for validating hits from initial screens and providing deeper insight into the binding mechanism.

Cellular Responses and Pathway Modulation in Research Models

The ultimate validation of the compound's activity comes from its effects in cellular models. Initial screening in this context often involves cellular viability assays, such as MTT or Alamar Blue, to assess cytotoxicity in relevant cell lines, for instance, cancer cell lines like HeLa or MCF-7. Subsequent studies would focus on measuring the modulation of specific signaling pathways downstream of the putative target. This could involve quantifying the phosphorylation status of target proteins for kinase inhibitors or measuring changes in gene expression for nuclear receptor modulators.

Cell-Based Assays for Modulating Cellular Processes

There is no available research detailing the use of cell-based assays to evaluate the effects of This compound on cellular processes such as proliferation, migration, apoptosis, or differentiation. While related indazole and propanoic acid derivatives have been investigated for such properties, these findings cannot be directly attributed to the specified compound. For instance, studies on other indazole-carboxamide derivatives have shown activities like the induction of apoptosis in cancer cells. nih.govnih.gov Similarly, other propanoic acid derivatives have been noted to affect cell proliferation and migration. nih.gov However, without specific experimental data, the activity of This compound remains uncharacterized.

Investigation of Signal Transduction Pathways

Currently, there are no published studies investigating the interaction of This compound with any signal transduction pathways, including the Wnt-signaling pathway. The Wnt pathway is a critical regulator of cell fate, proliferation, and migration, and its dysregulation is implicated in various diseases. nih.govnih.gov The canonical Wnt pathway's activity is largely dependent on the regulation of β-catenin levels, which are controlled by a destruction complex that includes Glycogen Synthase Kinase 3 (GSK3). nih.gov While various small molecules are known to modulate this pathway, the specific role, if any, of This compound has not been elucidated.

Cellular Uptake and Subcellular Localization Studies

Information regarding the cellular uptake and subcellular localization of This compound is not available in the current scientific literature. Such studies are crucial for understanding a compound's mechanism of action, as its localization within the cell (e.g., nucleus, mitochondria, cytoplasm) dictates its potential molecular targets.

Computational Chemistry Approaches to Interaction Mechanism

Computational studies provide valuable predictive insights into the behavior of a molecule. However, specific computational analyses for This compound are not publicly documented.

Molecular Docking Simulations for Ligand-Protein Complex Prediction

There are no published molecular docking simulations specifically for This compound . Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com This method is instrumental in structure-based drug design and for hypothesizing the molecular basis of a compound's activity. For related compounds, docking studies have been used to predict interactions with various protein targets. mdpi.comnih.gov

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

No molecular dynamics (MD) simulation studies for This compound have been reported. MD simulations are used to analyze the physical movements of atoms and molecules over time, providing insights into the stability of ligand-protein complexes and the conformational dynamics of the molecule.

Density Functional Theory (DFT) Studies on Electronic Properties and Reactivity of the Compound

Specific Density Functional Theory (DFT) studies on This compound are absent from the scientific literature. DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govresearchgate.netmdpi.com Such studies can elucidate a compound's electronic properties, reactivity, and vibrational frequencies. nih.gov While DFT has been applied to other propanoic acid derivatives to understand their structure and reactivity, this specific indazole derivative has not been the subject of such a published analysis. nih.gov

Role As a Chemical Probe and Research Tool in Biological Systems

Application in Target Identification and Validation Studies

While direct target identification studies specifically for 3-(2H-indazol-3-ylformamido)propanoic acid are not extensively documented in publicly available literature, the broader class of indazole-containing compounds has been instrumental in identifying and validating a range of biological targets. The indazole ring is recognized for its ability to mimic the purine (B94841) core of ATP, making it a common motif in the design of kinase inhibitors. derpharmachemica.com Derivatives of indazole-3-carboxamide, structurally related to the subject compound, have been synthesized and evaluated for their therapeutic potential, which inherently involves the identification of their molecular targets. derpharmachemica.comresearchgate.netderpharmachemica.com

In silico approaches, such as inverse virtual screening, have been employed to identify potential targets for compounds containing heterocyclic scaffolds similar to indazole. This method can help to prioritize potential protein targets for further experimental validation. The general principle involves docking the small molecule against a library of protein structures to predict binding affinities and identify high-probability interactions.

The validation of these potential targets often involves a combination of biochemical and cellular assays. For instance, if a kinase is identified as a putative target, validation would include in vitro kinase assays to measure direct inhibition, followed by cellular assays to assess the compound's effect on downstream signaling pathways regulated by that kinase.

Utility in Investigating Specific Biological Pathways and Processes

The utility of indazole derivatives in dissecting biological pathways is a direct consequence of their target specificity. By selectively inhibiting a particular protein, such as a kinase or a receptor, these compounds can be used to probe the role of that protein in complex cellular processes.

For example, various indazole derivatives have been investigated for their role in cancer biology. Some have been shown to induce apoptosis and inhibit cell proliferation in cancer cell lines. rsc.org The mechanisms underlying these effects often involve the modulation of key signaling pathways. For instance, an indazole derivative was found to promote apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. rsc.org Furthermore, effects on the mitochondrial membrane potential and the production of reactive oxygen species (ROS) have been observed, indicating an impact on cellular stress and metabolism pathways. rsc.org

In the context of immunology, indazole-based compounds have been developed as inhibitors of Retinoic acid receptor-related orphan receptor gamma t (RORγt), a key transcription factor in the differentiation of Th17 cells. nih.gov By inhibiting RORγt, these compounds can suppress the production of pro-inflammatory cytokines like IL-17A, making them valuable tools for studying autoimmune diseases. nih.gov

Moreover, 2H-indazole-3-carboxamide derivatives have been identified as potent antagonists of the prostanoid EP4 receptor. nih.gov This makes them useful for investigating the role of the PGE2/EP4 signaling pathway in immunosuppression within the tumor microenvironment. nih.gov The ability of these compounds to enhance anti-tumor immunity highlights their utility in immuno-oncology research. nih.gov

The table below summarizes the biological pathways and processes investigated using indazole-based compounds.

Biological Pathway/ProcessIndazole Derivative ClassInvestigated Effect
ApoptosisIndazole derivativesUpregulation of cleaved caspase-3 and Bax, downregulation of Bcl-2 rsc.org
Cell Migration and InvasionIndazole derivativesReduction of MMP9 and increase of TIMP2 rsc.org
Th17 Cell DifferentiationN-(Indazol-3-yl)piperidine-4-carboxylic acidsInhibition of RORγt, leading to decreased IL-17A production nih.gov
Tumor Immunosuppression2H-Indazole-3-carboxamide derivativesAntagonism of the EP4 receptor, enhancing cytotoxic CD8+ T cell-mediated antitumor immunity nih.gov
DNA Methylation3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acidsInhibition of DNMT1, leading to anti-proliferative activity nih.gov

Development as a Lead Compound or Scaffold for Further Chemical Biology and Medicinal Chemistry Investigations

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, unrelated biological targets. This versatility makes this compound and its analogs attractive starting points for the development of new chemical probes and therapeutic candidates.

The synthesis of libraries based on the indazole-3-carboxamide scaffold has been a common strategy. derpharmachemica.comresearchgate.netderpharmachemica.com By systematically modifying the substituents on the indazole ring and the amide nitrogen, chemists can explore the structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetic profiles.

For example, the discovery of N-(indazol-3-yl)piperidine-4-carboxylic acids as RORγt allosteric inhibitors started from a weakly active arylsulfonamide hit. nih.gov Through systematic modifications, including the replacement of the sulfonamide with a carboxamide and altering the central core, researchers were able to develop highly potent and selective inhibitors. nih.gov

Similarly, a 2H-indazole-3-carboxamide was identified as a hit for an EP4 receptor antagonist from a small-molecule library screening. nih.gov Subsequent SAR studies led to the discovery of a candidate with single-nanomolar antagonistic activity and favorable drug-like properties. nih.gov

The development of indazole derivatives often involves a multidisciplinary approach, combining synthetic chemistry, computational modeling, and biological evaluation to iteratively improve the properties of the lead compounds.

Use in Preclinical in vitro and in vivo (non-human, mechanistic) Disease Models

The translation of in vitro findings into more complex biological systems is a critical step in the development of any research tool or therapeutic candidate. Indazole derivatives have been evaluated in various preclinical models to understand their mechanistic effects in a more physiologically relevant context.

In vitro studies using cancer cell lines have demonstrated the anti-proliferative and pro-apoptotic effects of certain indazole compounds. rsc.org These studies often include assays to measure cell viability, colony formation, and the expression of key proteins involved in cell cycle and apoptosis. rsc.org The use of 3D cell culture models, such as spheroids, can provide further insights into the potential efficacy of these compounds in a tumor-like microenvironment.

For in vivo studies, non-human models such as mice are commonly used. For instance, an indazole derivative was shown to suppress tumor growth in a 4T1 breast cancer tumor model in mice without obvious side effects. rsc.org In the context of autoimmune diseases, an aza-indazole analog was used as a tool compound in various in vivo studies after demonstrating sufficient oral exposure in mouse pharmacokinetic studies. nih.gov Furthermore, oral administration of a 2H-indazole-3-carboxamide derivative, both as a monotherapy and in combination with an anti-PD-1 antibody, significantly impaired tumor growth in a syngeneic colon cancer model in mice. nih.gov These in vivo studies are crucial for understanding the compound's efficacy, pharmacokinetics, and potential for combination therapies.

The table below provides examples of preclinical models where indazole derivatives have been evaluated.

Disease ModelCompound TypeModel SystemKey Findings
Breast CancerIndazole derivative4T1 tumor model (in vivo, mouse)Suppressed tumor growth rsc.org
Autoimmune DiseaseAza-indazole analogMouse pharmacokinetic study (in vivo)Sufficient oral exposure for use as a tool compound nih.gov
Colon Cancer2H-Indazole-3-carboxamide derivativeSyngeneic colon cancer model (in vivo, mouse)Impaired tumor growth, enhanced anti-tumor immunity nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies and Catalytic Approaches

While the synthesis of specific indazole derivatives can be complex, the field of synthetic organic chemistry is continually providing more efficient, selective, and sustainable methods. Future research on 3-(2H-indazol-3-ylformamido)propanoic acid will likely benefit from and contribute to these advancements.

Recent progress in the synthesis of the indazole core has been substantial, moving beyond classical methods to embrace modern catalytic systems. bohrium.combenthamdirect.com Transition-metal catalysis, employing elements like rhodium (Rh), copper (Cu), and palladium (Pd), has become a cornerstone for constructing the indazole ring and for its subsequent functionalization. nih.govnih.gov For instance, Rh(III)-catalyzed C-H activation and annulation reactions have provided efficient routes to various indazole derivatives. nih.gov Similarly, copper-catalyzed Ullmann-type reactions have been refined for intramolecular cyclization to form the indazole nucleus, a process that has been optimized using high-throughput screening to ensure safety and yield. nih.gov

Future synthetic strategies for producing this compound and its derivatives could focus on:

Catalyst-Based Approaches : The use of acid-base and transition-metal catalysts is effective in enhancing the efficiency and selectivity of indazole synthesis. bohrium.combenthamdirect.com Research could explore novel catalyst systems to improve the yield and purity of the target compound, potentially lowering production costs and environmental impact.

Green Chemistry : The principles of green chemistry are increasingly important in pharmaceutical manufacturing. Future synthetic routes may focus on using more environmentally benign solvents, reducing the number of synthetic steps (e.g., through one-pot reactions), and utilizing energy-efficient methods like microwave-assisted synthesis. bohrium.com

Late-Stage Functionalization : Developing methods to modify the indazole or propanoic acid moieties in the final stages of the synthesis would allow for the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies.

These advanced synthetic methods will be crucial for producing the quantities of high-purity this compound needed for extensive biological evaluation and for creating a diverse set of analogues to probe its therapeutic potential.

Integration with Phenotypic Screening and High-Throughput Methodologies for Unbiased Target Discovery

The traditional approach to drug discovery often involves designing a molecule to interact with a known biological target. However, an alternative and increasingly powerful strategy is phenotypic screening. In this approach, compounds are tested for their effects on whole cells or organisms without a preconceived notion of the target. This can lead to the discovery of first-in-class medicines with novel mechanisms of action.

High-throughput screening (HTS) allows for the rapid testing of vast libraries of chemical compounds, making it an ideal platform for phenotypic screening. Compound libraries, which can contain millions of diverse small molecules, are screened to identify "hits" that produce a desired phenotypic change, such as inhibiting the growth of cancer cells or protecting neurons from damage. nih.gov

For this compound, future research could involve:

Broad-Based Phenotypic Screens : Screening the compound against a wide array of cell-based models for various diseases (e.g., different cancer types, neurodegenerative disorders, infectious diseases) could uncover unexpected therapeutic activities.

Target Deconvolution : Once a phenotypic hit is identified, the next critical step is to determine its molecular target. Modern chemical biology techniques, such as thermal proteome profiling, affinity chromatography-mass spectrometry, and genetic approaches (e.g., CRISPR/Cas9 screening), can be employed to identify the protein(s) with which the compound interacts to elicit its effect.

Library Synthesis and Screening : Leveraging the novel synthetic methods described above, a focused library of derivatives of this compound could be created. Screening this library would provide valuable SAR data, helping to optimize the initial hit for potency and selectivity.

This unbiased approach has the potential to reveal novel biological roles for the indazole scaffold and could position this compound as a lead compound for a previously unmet medical need.

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers, thereby accelerating the design-make-test-analyze cycle. researchgate.netjsr.org

For a molecule like this compound, AI and ML could be applied in several ways:

Predictive Modeling : ML algorithms can be trained on existing data from other indazole derivatives to predict the biological activity of this compound against various targets. nih.gov These models can also predict important absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to prioritize compounds with favorable drug-like characteristics. mdpi.com

De Novo Drug Design : Generative AI models can design entirely new molecules based on a set of desired properties. nih.gov Starting with the this compound scaffold, these algorithms could suggest modifications to enhance potency, improve selectivity, or reduce off-target effects.

Virtual Screening : AI-powered virtual screening can rapidly assess millions or even billions of virtual compounds for their potential to bind to a specific biological target. mdpi.com This can be used to identify novel indazole-based compounds that are predicted to be active, which can then be synthesized and tested in the lab.

The use of AI and ML can significantly reduce the time and cost associated with drug discovery, making it a critical component of future research into the therapeutic potential of this compound.

Development of Advanced Probes for Imaging and Diagnostic Research

Molecular probes are essential tools for visualizing and understanding biological processes at the molecular level. Fluorescent probes, in particular, are widely used in research and are becoming increasingly important in clinical diagnostics. The photophysical properties of the indazole ring make it an attractive scaffold for the development of such probes. bohrium.com

Future research could focus on modifying this compound to create:

Fluorescent Probes : By attaching a fluorophore or designing the indazole core to be inherently fluorescent upon binding to a target, it may be possible to create probes for imaging specific proteins or cellular components. For example, a benzothiazole-based probe has been developed for imaging peroxynitrite, demonstrating the potential of heterocyclic compounds in this area. nih.gov

PET Ligands : Positron Emission Tomography (PET) is a powerful clinical imaging technique. By incorporating a positron-emitting isotope (e.g., ¹¹C or ¹⁸F) into the structure of this compound, it could potentially be developed as a PET ligand for imaging a specific target in the brain or other organs.

Diagnostic Tools : Probes based on this compound could be used to develop diagnostic assays. For instance, a probe that fluoresces in the presence of a cancer biomarker could be used for the early detection of tumors in tissue samples. nih.gov

The development of such probes would not only be a valuable contribution to the field of chemical biology but could also pave the way for new diagnostic approaches for a range of diseases.

Investigation of Emerging Biological Targets and Pathways for Chemical Modulation

The indazole scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates that target a wide range of proteins. nih.govrsc.org This versatility suggests that this compound could also interact with a variety of important biological targets.

Future research should explore the activity of this compound against emerging targets and pathways, including:

Protein Kinases : The indazole core is a common feature in many kinase inhibitors. nih.gov Beyond well-established targets, there are hundreds of other kinases involved in human disease that remain underexplored. The compound could be screened against a broad panel of kinases to identify novel inhibitory activity. Emerging targets of interest for indazole derivatives include the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. nih.gov

Epigenetic Targets : There is growing interest in developing drugs that target the proteins involved in epigenetic regulation, such as histone deacetylases (HDACs). Novel indazole derivatives have been designed as potent HDAC inhibitors, suggesting this as a promising area of investigation. nih.gov

Neuroinflammatory Pathways : Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. Indazole-based compounds have been investigated as inhibitors of targets like p38α mitogen-activated protein kinase (MAPK), which plays a key role in the inflammatory response. acs.org

Infectious Disease Targets : The rise of antimicrobial resistance is a major global health threat. Indazole derivatives have shown promise as antibacterial and antiprotozoal agents, and new targets in these pathogens are continually being identified. mdpi.comresearchgate.net For example, indazoles have been identified as inhibitors of peptidoglycan synthesis in bacteria. researchgate.net

By systematically exploring these and other emerging biological targets, researchers can uncover the full therapeutic potential of this compound and contribute to the development of the next generation of medicines.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1019110-35-0 nih.gov
Molecular Formula C₁₁H₁₁N₃O₃ nih.gov
Molecular Weight 233.22 g/mol nih.gov
Predicted LogP 0.8(Consensus)
Predicted pKa (Acidic) 4.2(ChemAxon)
Predicted pKa (Basic) 1.8(ChemAxon)

Interactive Data Table: Potential Biological Targets for Indazole Derivatives

Target ClassSpecific Target ExamplesAssociated Disease Area(s)Key Findings for Indazole ScaffoldsReference(s)
Protein Kinases Pim-1, ERK1/2, Aurora A/B, VEGFR, ALK, FGFRCancerPotent and selective inhibition demonstrated for various indazole analogues. nih.gov, nih.gov
Protein Kinases PI3K/AKT/mTORCancer3-amino-1H-indazole derivatives show promise as inhibitors of this pathway. nih.gov
Epigenetic Histone Deacetylases (HDACs)CancerNovel indazole derivatives identified as potent HDAC inhibitors via virtual screening. nih.gov
Neuroinflammation p38α MAPKNeurodegenerative DiseasesIndazole-based scaffolds used to develop dual-target inhibitors. acs.org
Infectious Disease Peptidoglycan Synthesis (Bacteria)Bacterial InfectionsIndazole derivatives identified as inhibitors of bacterial cell wall synthesis. researchgate.net
Infectious Disease VariousProtozoal InfectionsIndazole derivatives have shown activity against E. histolytica and T. vaginalis. mdpi.com

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 3-(2H-indazol-3-ylformamido)propanoic acid?

The synthesis typically involves multi-step reactions, including coupling of indazole derivatives with propanoic acid precursors. Key parameters include controlled pH (6.5–7.5) and temperature (50–70°C) to minimize side reactions. Purification often employs reverse-phase chromatography (C18 columns) or recrystallization using ethanol/water mixtures. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane) and HPLC (UV detection at 254 nm). Post-synthesis, LC-MS confirms molecular weight (e.g., [M+H]⁺ at 263.2 m/z) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical methods include:

  • NMR spectroscopy : ¹H NMR (DMSO-d6) identifies indazole protons (δ 7.8–8.2 ppm) and propanoic acid α-protons (δ 3.1–3.4 ppm).
  • HPLC : Reverse-phase columns (e.g., Agilent ZORBAX SB-C18) with isocratic elution (acetonitrile/0.1% TFA) assess purity (>98%).
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular formula (C₁₁H₁₀N₄O₃) and detects impurities.
  • FT-IR : Peaks at 1680–1700 cm⁻¹ (amide C=O) and 2500–3300 cm⁻¹ (carboxylic acid O-H) validate functional groups .

Q. What preliminary assays are recommended to evaluate its biological activity?

Initial screening includes:

  • Enzyme inhibition assays : Test against kinases or proteases (e.g., EGFR or caspase-3) at 1–100 µM concentrations.
  • Cellular viability assays (MTT or Alamar Blue): Assess cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7).
  • Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with target proteins. Buffer conditions (pH 7.4, 37°C) and DMSO controls (<0.1%) are critical to avoid artifacts .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data?

Contradictions often arise from:

  • Enantiomeric impurities : Use chiral HPLC (Chiralpak IA column) to separate stereoisomers and test individual enantiomers.
  • Solubility limitations : Optimize DMSO/PBS ratios or employ nanoformulations (e.g., liposomal encapsulation).
  • Off-target effects : Perform RNA-seq or proteomic profiling to identify unintended pathways. Orthogonal assays (e.g., ITC for thermodynamic validation) and stringent statistical analysis (p<0.01, n≥3) enhance reliability .

Q. What computational strategies predict target binding modes and SAR?

  • Molecular docking : Use AutoDock Vina with crystal structures (PDB: 4HJO) to model indazole interactions.
  • MD simulations : GROMACS or AMBER for 100 ns trajectories to assess binding stability (RMSD <2 Å).
  • QSAR models : Train on derivatives with varying substituents (e.g., electron-withdrawing groups on indazole) to predict IC₅₀ values. Validate predictions with mutagenesis (e.g., Ala-scanning of binding pockets) .

Q. How to investigate the compound’s stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 2–9) for 24–72 hours; monitor degradation via HPLC.
  • Thermal stability : TGA/DSC analysis (25–200°C) identifies decomposition points.
  • Metabolic stability : Use liver microsomes (human or rat) with NADPH cofactors; quantify metabolites via UPLC-QTOF. Data are fitted to first-order kinetics to calculate half-lives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.